Home > Products > Screening Compounds P110593 > [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride
[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride - 1707369-72-9

[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride

Catalog Number: EVT-3245723
CAS Number: 1707369-72-9
Molecular Formula: C7H14ClN3O
Molecular Weight: 191.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride consists of an imidazole ring substituted at the 1-position with a 2-methoxyethyl group and at the 5-position with a methanamine hydrochloride group. Structural analysis using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography can provide detailed information on bond lengths, bond angles, and spatial arrangement of atoms within the molecule. [, ] This information is crucial for understanding the reactivity and potential interactions of the compound with other molecules.

Chemical Reactions Analysis

The reactivity of [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride is primarily dictated by the presence of the imidazole ring and its substituents. Imidazoles are known to undergo various reactions, including electrophilic aromatic substitution, nucleophilic addition, and metal coordination. [, ] The 2-methoxyethyl group introduces a potential site for ether cleavage or nucleophilic substitution. The methanamine hydrochloride group can participate in reactions involving amines, such as amide formation or reductive amination.

Applications
  • Pharmaceutical research: Imidazole derivatives have been extensively explored as potential drug candidates for various diseases, including cancer, inflammatory diseases, and bacterial infections. [, , , , ] The target molecule, with its unique substitution pattern, might offer new avenues for developing novel pharmaceuticals.
  • Material science: Imidazoles are known to form coordination complexes with metals, which can be utilized in developing new materials with interesting properties, such as luminescence, magnetism, and conductivity. [] The target molecule's potential for metal coordination could be explored for material science applications.
  • Catalysis: Imidazoles can act as ligands for transition metal catalysts, playing a crucial role in controlling reactivity and selectivity in various chemical transformations. [] The target molecule could be investigated as a potential ligand for developing new catalysts.
  • Biochemical research: Imidazole derivatives are used as tools to study biological processes, such as enzyme kinetics, receptor binding, and protein-protein interactions. [, ] The target molecule, with its specific structural features, could be used to probe specific biological targets.

Compound Description: This compound is a complex molecule containing an imidazole ring substituted with a 4-fluorophenyl group, a 2-methoxyethyl group, and a methylsulfanyl group. [] The imidazole ring is also linked to a pyridine ring, which is further connected to a phenylpropionamide moiety. [] The crystal structure of this compound reveals specific dihedral angles between the imidazole, 4-fluorophenyl, pyridine, and phenyl rings. [] Additionally, the crystal packing exhibits intermolecular hydrogen bonding between the amide nitrogen and carbonyl groups. []

Relevance: This compound shares a key structural motif with [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride: the 1-(2-methoxyethyl)-1H-imidazol-5-yl group. [] The presence of this common structural element suggests a potential relationship in their chemical and biological properties.

Ondansetron hydrochloride (1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one monohydrochloride)

Compound Description: Ondansetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist used as an antiemetic agent. [, , , ] It features a carbazole ring system linked to a methyl-imidazole ring through a methylene bridge. [] The hydrochloride salt is commonly used in pharmaceutical formulations, often as a dihydrate. [, ]

Relevance: Both ondansetron hydrochloride and [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride possess an imidazole ring as a central structural feature. [, , , ] This shared heterocycle suggests a potential for similar chemical reactivity and possibly shared pharmacological targets, even though their overall structures differ.

3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine

Compound Description: This compound serves as a precursor for synthesizing a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. [] It contains an imidazole ring connected to a pyridyl group bearing a 2,2,2-trifluoroethoxy substituent. [] The imidazole ring is further linked to an oxetane ring containing an amine group. [] These derivatives were evaluated for their antibacterial activity. []

Relevance: The presence of the imidazole ring makes this compound structurally related to [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride. [] Despite differences in substituents and overall structure, the shared imidazole ring might imply shared chemical properties or potential interactions with similar biological targets.

1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban)

Compound Description: Razaxaban is a potent, selective, and orally bioavailable factor Xa inhibitor. [] It incorporates an aminobenzisoxazole as the P1 ligand and features a dimethylaminomethyl-substituted imidazole ring at the P4 position. [] The compound exhibits improved selectivity for factor Xa relative to trypsin and plasma kallikrein, along with enhanced permeability and reduced protein binding. []

Relevance: Although structurally more complex, razaxaban and [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride both feature an imidazole ring. [] This shared feature points to a potential relationship in terms of chemical reactivity and perhaps even pharmacological activity, despite significant differences in their overall structures and substituents.

[4-(5-Aminomethyl-2-fluorophenyl)piperidin-1-yl]-[7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]-methanone

Compound Description: This compound acts as an inhibitor of tryptase, a mast cell enzyme. [] It contains a fluorinated indole ring system linked to a piperidine ring through a methanone bridge. [] The indole ring bears a 2-methoxyethyl substituent, and the piperidine ring is substituted with an aminomethyl-fluorophenyl group. [] This compound exists as a hydrochloride salt and has a specific crystalline form characterized by XRPD peaks and melting point. []

Relevance: The presence of a 2-methoxyethyl substituent on the indole ring in this compound echoes the 2-methoxyethyl group linked to the imidazole ring in [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride. [] This structural similarity suggests a potential connection in their physicochemical properties, even though the core heterocycles differ (indole vs. imidazole).

1-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-yl]-2-arylethanone hydrochlorides (2a-i)

Compound Description: This series of compounds is synthesized by reacting a phthalazine pseudobase with various aryl(heteroaryl) methyl ketones in an acid-assisted process. [] They feature a dihydroimidazol group attached to a dihydrophthalazin ring, which is further linked to an arylethanone moiety. [] The hydrochloride salts were tested for their biological activity on rabbit aortic rings. []

Relevance: The key structural similarity between this series of compounds and [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride lies in the presence of the dihydroimidazol group. [] This shared feature suggests a potential for common chemical reactivity, although their overall structures and biological activities might differ significantly.

5H-Chromeno[4,3-b]pyridin-5-one derivatives

Compound Description: This series of compounds was synthesized from 4-amino-2-oxo-2H-chromene-3-carboxaldehyde and various activated methylene compounds, including 3-acetyl-2H-chromen-2-one, 1-(10H-phenothiazin-2-yl)ethan-1-one, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, quinuclidin-3-one hydrochloride, 2-oxo-3-phenylpropanoic acid, thiazolidine-2,4-dione, 1,2-iminothiazolidin-4-one, 1,3-diphenylimidazolidine-2,4-dione, and 2-methyl-2-phenyl-1,3-oxothiazolan-5-one. [] They were screened for their anticancer activity against breast cancer (MCF-7 cell line) and evaluated for their computational ADME and Lipinski's analysis, followed by molecular docking and binding energy studies. []

Relevance: While not directly containing an imidazole ring, some members of this series, particularly those derived from 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, feature a benzimidazole ring, which is a close structural analogue of imidazole. [] This close structural relationship to [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride might suggest some overlap in their chemical properties or potential biological activity profiles.

Pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives

Compound Description: This series of compounds comprises pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives synthesized and characterized for their potential vasodilator activity. [] The pyrazolo[1,5-a][1,3,5]triazines feature various substituents at the fourth position and a dichloromethyl group at the second position, obtained through heterocyclization reactions. [] The oxazolo[4,5-d]pyrimidines were obtained by reacting 2-phenyl-4-dichloromethylene-1,3-oxazol-5(4H)-one with corresponding arylamidine hydrochlorides followed by further transformations. []

4-methyl-3-(4-(pyridine-3-yl)pyrimidin-2-ylamino)benzoic acid

Compound Description: This compound, identified as DP-1, is a degradation product of nilotinib hydrochloride formed under acidic conditions. [] It has a molecular mass of 306.11 g/mol and the empirical formula C17H14N4O2. [] Its structure includes a pyridine ring linked to a pyrimidine ring, which in turn is connected to an aminobenzoic acid moiety. []

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Compound Description: This compound, designated as DP-2, is a degradation product of nilotinib hydrochloride generated under basic conditions. [] It has a molecular weight of 241.08 g/mol and the molecular formula C11H10F3N3. [] Its structure features an imidazole ring connected to a trifluoromethyl-substituted aniline moiety. []

Relevance: This degradation product shares the imidazole ring with [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride, suggesting a potential for similar chemical reactivity or even pharmacological properties. [] Furthermore, it is a component of nilotinib hydrochloride, a drug that, like [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride, falls within the context of pharmaceutical research and development. []

3-(2-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylcarbamoyl)phenylamino)pyrimidin-4-yl)pyridine 1-oxide

Compound Description: This compound, labeled as DP-3, arises from the oxidative degradation of nilotinib hydrochloride. [] Its molecular weight is 545.18 g/mol, and its molecular formula is C28H22F3N7O2. [] Its structure includes a pyridine N-oxide linked to a pyrimidine ring, further connected to a complex system featuring an imidazole ring and a trifluoromethyl-substituted phenylcarbamoyl group. []

Relevance: This oxidative degradation product possesses an imidazole ring, making it structurally related to [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride. [] Being a degradation product of nilotinib hydrochloride, a drug containing an imidazole ring, it also shares a research context with [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride, suggesting potential relevance in pharmaceutical development and analysis. []

Bendamustine hydrochloride and its impurities

Compound Description: Bendamustine hydrochloride is an alkylating agent used in chemotherapy. [] Three known impurities in its bulk drug form have been identified: Impurity-A (4-6-[2-chloroethyl)-2-hydroxy ethylamino)3 methyl-benzimidazolyl-2)-butyric acid (HP-1)), Impurity-B (4-(-5-[(4-5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid), and Impurity-C (Isopropyl 4-(5-(bis(2-chloroethyl)amino-1-methyl-1-H-benzol[d]imidazol-2yl)butanoate). [] These impurities are structurally related to bendamustine hydrochloride, varying in substituents and functional groups. []

Relevance: Bendamustine hydrochloride and its related impurities, specifically Impurity-A and Impurity-B, feature benzimidazole rings, structurally similar to the imidazole ring in [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride. [] This shared structural feature might imply shared chemical properties or even potential biological activities, despite differences in their overall structures.

2,3,5,6-tetrakis(1-methyl-1H-benzo[d]imidazol-2-yl)pyrazine

Compound Description: This compound, referred to as '3', is a complex molecule containing four benzimidazole rings linked to a central pyrazine ring. [] It is isolated as a dimeric cobalt cluster {[CoII2(3)Cl4]∙2CH3CN} (2) from the reaction of (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine (L1) with Co(H2O)6Cl2 in acetonitrile at 120°C. []

Relevance: This compound, featuring four benzimidazole rings, is structurally related to [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride. [] The benzimidazole ring system is a close analogue of imidazole, suggesting a potential for shared chemical reactivity and possibly overlapping biological activity, although their overall structures differ significantly.

(1-methyl-1H-benzo[d]imidazole-2-carbonyl)amide (HL1')

Compound Description: This compound, denoted as HL1', is formed as an intermediate in the reaction leading to 1-methyl-N-(1-methyl-1H-benzo[d]imidazol-2-carbonyl)-1H-benzo[d]imidazol-2-carboxamide (HL2''). [] It is characterized by a benzimidazole ring system linked to a carbonyl group, which is further attached to an amide group. []

Relevance: HL1' possesses a benzimidazole ring, making it structurally similar to [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride. [] The benzimidazole ring is a close analogue of imidazole, hinting at shared chemical properties, despite their differing substituents and overall structures.

1-methyl-N-(1-methyl-1H-benzo[d]imidazol-2-carbonyl)-1H-benzo[d]imidazol-2-carboxamide (HL2'')

Compound Description: HL2'' is a product formed through the fusion of HL1' and (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine (L1) in the presence of oxygen and water. [] It is characterized by two benzimidazole rings linked together through a carbonyl group and an amide linkage. []

Relevance: The presence of two benzimidazole rings makes HL2'' structurally related to [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride. [] Benzimidazole rings are close structural analogues of the imidazole ring, suggesting potential overlap in chemical reactivity and possibly even biological activity profiles, despite significant differences in their overall structures.

5-(3-methyl-1-aryl-1H-pyrazol-4-yl)-1H-tetrazoles and 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazoles

Compound Description: This series comprises two classes of compounds: 5-(3-methyl-1-aryl-1H-pyrazol-4-yl)-1H-tetrazoles and 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazoles. [] Both classes are synthesized from arylhydrazine hydrochlorides and feature a pyrazole ring as a central structural element. [] The first class possesses a tetrazole ring, while the second class includes a dihydroimidazol group. [] They were investigated for their anticoagulant and hemolytic profiles. []

Relevance: The 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazoles in this series share the dihydroimidazol group with [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride. [] This structural similarity suggests potential commonalities in their chemical reactivity and possibly even pharmacological activity, particularly concerning anticoagulant properties, although their overall structures differ.

4-[2-[(2-(3-chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid (BRL 37344)

Compound Description: BRL 37344 is a selective β3-adrenergic receptor agonist. [, , ] Its structure includes a chlorophenyl group linked to a hydroxyethylamine moiety, further connected to a propylphenoxyacetic acid group. [, , ]

5-[-2-([-2-(3-chlorophenyl)-2-hydroxyethyl]amino)propyl]-1,3-benzodioxole-2,2-dicarboxylate (CL 316243)

Compound Description: CL 316243 is a selective β3-adrenergic receptor agonist used to investigate the functional expression of β3-adrenergic receptors. [] It features a chlorophenyl group attached to a hydroxyethylamine moiety, linked to a propylbenzodioxole dicarboxylate group. []

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor that reduces brain and plasma Aβ(1-40) levels in APP-YAC mice. [] It features an imidazole ring linked to a propylphenyl group, which is further connected to a difluorophenyl-substituted sulfonamide moiety. [] This compound exhibits rapid and marked reduction of Aβ levels and increases brain concentrations of APP carboxy-terminal fragments. []

Relevance: BMS-289948 shares the imidazole ring with [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride, suggesting a potential for similar chemical reactivity or even overlapping pharmacological properties. [] Furthermore, its role as a gamma-secretase inhibitor places it within the context of pharmaceutical research and development, a field potentially relevant to [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride as well.

4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

Compound Description: BMS-299897 is another orally active gamma-secretase inhibitor that effectively reduces brain and plasma Aβ(1-40) levels in APP-YAC mice and guinea pigs. [] It features a chlorophenyl-substituted sulfonamide moiety linked to a difluoroaniline group, further connected to a fluorophenylbutanoic acid group. [] BMS-299897 exhibits rapid and sustained reduction of Aβ levels in various tissues and body fluids. []

Relevance: While not directly sharing the imidazole ring with [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride, BMS-299897 is grouped with BMS-289948 (which does contain an imidazole ring) as a gamma-secretase inhibitor. [] This shared pharmacological target and research context suggest a potential connection in their mechanisms of action and therapeutic applications, even though their core structures differ.

1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles (4a-l)

Compound Description: This series of compounds was prepared through a condensation reaction involving 3-(1-(4-methoxybenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl)-1-aryl-2-en-1-one and hydroxylamine hydrochloride. [] These compounds feature an imidazole ring substituted with a methoxybenzyl group, a butyl group, a chlorine atom, and an arylisoxazol group. [] They were evaluated for their antimicrobial activity, with some showing potential. []

Relevance: This series of compounds shares the imidazole ring with [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride. [] This structural similarity suggests a potential relationship in their chemical reactivity and possibly overlapping pharmacological properties, although their substituents and overall structures differ.

2-[1-Hydroxy-4-(1H-indol-3-ylmethyl)-5-oxo-4,5-dihydro-1H-imidazol-2-ylmethyl]-isoindole-1,3-dione (1)

Compound Description: This compound is synthesized by reacting 2-[4-(1H-indol-3-ylmethyl)-5-oxo-4,5-dihydro-oxazol-2-ylmethyl]-isoindol-1,3-dione with hydroxylamine hydrochloride. [] It features an imidazole ring linked to an indole ring system and an isoindoledione moiety. [] Its reactions with various nitrogen and carbon nucleophiles were investigated, and the resulting derivatives were tested for their antimicrobial activity against bacteria and fungi. []

Relevance: This compound shares the imidazole ring with [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride. [] This common structural feature suggests a potential relationship in their chemical reactivity and possibly overlapping biological activities, even though their overall structures differ significantly.

Compound Description: Nilotinib is a pyrimidylaminobenzamide agent used as a therapeutic agent, preferentially in the form of hydrochloride monohydrate. [] This compound contains an imidazole ring linked to a trifluoromethyl-substituted phenyl group. [] The pharmaceutical compositions of nilotinib are designed to enhance its bioavailability upon oral administration. []

Relevance: Nilotinib and [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride both possess an imidazole ring as a central structural feature. [] This shared heterocycle suggests a potential for similar chemical reactivity and possibly shared pharmacological targets.

Compound Description: DN-9550 is a semisynthetic cephalosporin with a broad spectrum of antibacterial activity. [] It features an imidazole ring linked to a thiazole ring and a complex bicyclic system. [] It exhibits significant activity against a wide range of gram-positive and gram-negative bacteria, including those resistant to other cephalosporins. []

Relevance: DN-9550 shares the imidazole ring with [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride. [] This structural commonality suggests a potential for similar chemical reactivity, although their overall structures and biological activities differ.

6,7-dihydro[5-14C]imidazo[4,5-d][1,3]diazepin-8(3H)-one hydrochloride monodimethyl sulfoxide (3)

Compound Description: This compound, labeled as '3', is a radiolabeled intermediate in the synthesis of [5-14C]pentostatin. [] It features a radiolabeled carbon atom at the 5-position of an imidazodiazepine ring system. [] This intermediate is further transformed through glycosylation and reduction steps to produce the final product. []

Relevance: The presence of the imidazodiazepine ring system in this compound makes it structurally related to [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride. [] Both compounds contain an imidazole ring as a core structural motif, suggesting a potential relationship in their chemical reactivity, although their overall structures and functional groups differ.

Properties

CAS Number

1707369-72-9

Product Name

[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride

IUPAC Name

[3-(2-methoxyethyl)imidazol-4-yl]methanamine;hydrochloride

Molecular Formula

C7H14ClN3O

Molecular Weight

191.66

InChI

InChI=1S/C7H13N3O.ClH/c1-11-3-2-10-6-9-5-7(10)4-8;/h5-6H,2-4,8H2,1H3;1H

InChI Key

KVUUORNMPTWMRU-UHFFFAOYSA-N

SMILES

COCCN1C=NC=C1CN.Cl

Canonical SMILES

COCCN1C=NC=C1CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.